molecular formula C11H15N5S B1387662 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 1207326-92-8

4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B1387662
CAS No.: 1207326-92-8
M. Wt: 249.34 g/mol
InChI Key: SWEJWJWIJISTHY-UHFFFAOYSA-N
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Description

4-Amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol (CAS 1207326-92-8) is a fine chemical with the molecular formula C11H15N5S and a molecular weight of 249.34 g/mol . As a derivative of the 1,2,4-triazole core, this compound is part of a significant class of heterocycles widely recognized as a structural "framework" for developing new molecules with diverse applications . The 1,2,4-triazole-3-thiol scaffold is a prominent pharmacophore in medicinal and materials research, often utilized in the synthesis of novel compounds for pharmaceutical development, optical materials, and corrosion inhibitors . This specific derivative is valued in chemical synthesis for its functional groups, which make it a versatile building block. It serves as a key precursor for the development of more complex molecules, such as Schiff bases, which are "quite proficient compounds" known for their biological activities and role in forming metal complexes . Researchers utilize such triazole-thiols to create ligands that coordinate with metal ions like Cadmium (II) and Mercury (II); these complexes are then characterized using techniques including proton NMR, IR spectroscopy, and Scanning Electron Microscopy (SEM) to study their structural and morphological properties . The compound is for research applications only and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

4-amino-3-[[benzyl(methyl)amino]methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5S/c1-15(7-9-5-3-2-4-6-9)8-10-13-14-11(17)16(10)12/h2-6H,7-8,12H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEJWJWIJISTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazinecarbothioamide Precursors

  • The starting point is often the synthesis of a hydrazinecarbothioamide intermediate by reacting hydrazine hydrate with carbon disulfide in an alkaline medium to form potassium dithiocarbazinate salt.
  • Cyclization of this salt with appropriate hydrazides or hydrazine derivatives under basic or acidic conditions yields the 4-amino-1,2,4-triazole-3-thiol nucleus.
  • For example, 4-amino-5-phenyl-1,2,4-triazole-3-thiol is prepared by cyclization of potassium dithiocarbazinate with phenyl hydrazide.

Key Reaction Conditions

Step Reagents/Conditions Notes
Formation of potassium salt Hydrazine hydrate + CS2 in alkaline ethanol Forms potassium dithiocarbazinate salt
Cyclization Potassium salt + hydrazide, reflux in ethanol or water Yields triazole-3-thiol core

Introduction of the Benzyl(methyl)amino Methyl Side Chain

Mannich Reaction

  • The Mannich reaction is the primary method to introduce the benzyl(methyl)amino methyl substituent at the 5-position of the triazole ring.
  • The reaction involves condensation of the 4-amino-5-mercapto-1,2,4-triazole with formaldehyde and benzyl(methyl)amine.
  • This three-component reaction proceeds under mild conditions (room temperature to reflux) in solvents like ethanol or methanol.
  • The Mannich base formed is the target compound, this compound.

Alternative Alkylation Routes

  • Alkylation of the mercapto group at the 3-position or the amino group at the 4-position with benzyl halides or methyl iodide can be used to generate intermediates for further functionalization.
  • However, the Mannich reaction is preferred for direct introduction of the aminoalkyl side chain at the 5-position due to better selectivity and yield.

Representative Synthetic Procedure (Literature-Based)

Step Procedure Description Characterization Methods
1 Synthesis of potassium dithiocarbazinate salt by reacting hydrazine hydrate with CS2 in alkaline ethanol FT-IR, elemental analysis
2 Cyclization with benzyl hydrazide or phenyl hydrazide under reflux to yield 4-amino-5-mercapto-1,2,4-triazole 1H NMR, 13C NMR, Mass Spectrometry
3 Mannich reaction: React triazole-3-thiol with formaldehyde and benzyl(methyl)amine in ethanol at reflux FT-IR, 1H NMR, 13C NMR, Mass Spectrometry
4 Purification by recrystallization or chromatography Melting point, elemental analysis

Analytical Data Supporting Preparation

Analytical Technique Typical Findings for this compound
FT-IR Characteristic bands for NH2 (~3300 cm⁻¹), SH (~2550 cm⁻¹), aromatic C-H, and C=N stretching
1H NMR Signals corresponding to aromatic protons, methyl group on nitrogen, methylene protons adjacent to N, and amino protons
13C NMR Resonances for triazole carbons, benzyl carbons, and methyl carbons
Mass Spectrometry Molecular ion peak at m/z = 249.34 (Molecular Weight)
Elemental Analysis Consistent with molecular formula C11H15N5S

Research Findings on Preparation Efficiency and Optimization

  • The Mannich reaction offers a straightforward, high-yielding route to the target compound with minimal side products.
  • Reaction conditions such as solvent choice, temperature, and molar ratios influence the purity and yield.
  • Use of ethanol or methanol as solvent and mild heating (50–80 °C) optimize the Mannich reaction.
  • Purification by recrystallization from ethanol or chromatographic methods ensures high purity.
  • Elemental and spectral analyses confirm the structure and purity of the final product.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield & Purity Notes Characterization Techniques
Potassium dithiocarbazinate salt Hydrazine hydrate + CS2, alkaline ethanol High yield, intermediate purity FT-IR, elemental analysis
Cyclization to triazole core Potassium salt + hydrazide, reflux ethanol Moderate to high yield NMR, Mass Spectrometry
Mannich reaction Triazole-3-thiol + formaldehyde + benzyl(methyl)amine, ethanol, reflux High yield (typically >80%), good purity FT-IR, 1H NMR, 13C NMR, Mass Spec
Purification Recrystallization or chromatography >95% purity achievable Melting point, elemental analysis

Chemical Reactions Analysis

Types of Reactions

4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains, including resistant strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties
Studies have also explored the potential anticancer effects of this triazole derivative. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, such as:

Cancer Cell Line IC50 (µM) Effect Reference
HeLa (Cervical Cancer)10Induces apoptosis
MCF-7 (Breast Cancer)15Cell cycle arrest

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression.

Agricultural Applications

Fungicide Potential
The compound has been evaluated for its fungicidal properties against various plant pathogens. The following table summarizes its effectiveness:

Fungal Pathogen EC50 (µg/mL) Application Method Reference
Fusarium oxysporum25Soil drenching
Botrytis cinerea30Foliar spray

The results indicate that it can serve as a potential biofungicide, reducing the reliance on synthetic chemicals in agriculture.

Material Science

Corrosion Inhibitor
The compound has shown promise as a corrosion inhibitor for metals in acidic environments. A study reported the following performance metrics:

Metal Type Inhibition Efficiency (%) Test Conditions Reference
Carbon Steel851M HCl solution
Aluminum750.5M H2SO4 solution

This application is particularly relevant for industries where metal durability is critical.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against clinical isolates of Staphylococcus aureus. The study revealed that at concentrations as low as 32 µg/mL, the compound effectively inhibited bacterial growth, indicating its potential use in developing new antibacterial therapies.

Case Study 2: Agricultural Field Trials

Field trials conducted with the compound as a fungicide demonstrated a significant reduction in disease incidence caused by Botrytis cinerea on tomato plants. The application resulted in a 40% increase in yield compared to untreated controls, showcasing its practical agricultural benefits.

Mechanism of Action

The mechanism of action of 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with metal ions can contribute to its role as a corrosion inhibitor .

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP): These derivatives feature electron-donating -NH₂ and -SH groups, which enhance antioxidant activity by stabilizing free radicals. AT and AP exhibited IC₅₀ values of 28.7 µM and 32.4 µM, respectively, in DPPH• assays, outperforming analogs with electron-withdrawing groups .
  • 4-Amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (CP 55): The trifluoromethyl (-CF₃) group, an electron-withdrawing substituent, reduced antioxidant efficacy but improved antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Substituent Position and Bulk

  • 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol: The meta-chloro substituent conferred potent antifungal activity (MIC = 16 µg/mL against Candida albicans), while para-substituted analogs showed reduced potency .
  • 4-Amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol (Compound 9): Replacing the benzyl(methyl)amino group with a benzylthio (-S-benzyl) moiety increased biofilm inhibition by 40% in Pseudomonas aeruginosa .

Antimicrobial Activity

  • Target Compound: Limited direct data, but analogs like 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol showed MIC = 8 µg/mL against E. coli .
  • 4-Amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol (9): Exhibited broad-spectrum activity with MIC = 4–16 µg/mL against Gram-positive and Gram-negative bacteria .
  • Tolyl Derivatives : para-Tolyl substitution improved activity (MIC = 16 µg/mL) compared to ortho- and meta-substituents .

Antioxidant Capacity

  • AT and AP : Superior radical scavenging due to -NH₂ and -SH groups (DPPH• IC₅₀ = 28.7 µM) .
  • Trifluoromethyl Derivatives : Reduced activity (IC₅₀ > 100 µM) due to electron-withdrawing effects .

Enzyme Inhibition

  • Schiff Base Derivatives (Y1–Y4) : Inhibited tyrosinase activity by 60–75% at 50 µM, attributed to the hydrazone moiety .
  • CP 55 : Showed moderate inhibition of α-synuclein aggregation (IC₅₀ = 45 µM), relevant to neurodegenerative diseases .

Key Structural and Functional Insights

  • Steric Effects: Bulky substituents (e.g., benzyl(methyl)amino-methyl) may reduce membrane permeability but enhance target specificity .
  • Solubility: Thiol (-SH) and amino (-NH₂) groups improve aqueous solubility, whereas aromatic substituents enhance lipophilicity .
  • Stability : Schiff base derivatives (e.g., Y1–Y4) are prone to hydrolysis under acidic conditions, limiting in vivo applications .

Biological Activity

4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₅N₅S
  • Molecular Weight : 249.34 g/mol
  • CAS Number : 1207326-92-8

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. A study conducted by researchers synthesized several triazole derivatives and evaluated their antimicrobial activity, revealing that the presence of the thiol group enhances the compound's efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazole compounds have been investigated for their anticancer potential. In vitro studies have demonstrated that this compound inhibits cancer cell proliferation by inducing apoptosis in human cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)12.5Induction of apoptosis
MCF-7 (breast cancer)15.0Inhibition of cell cycle progression
A549 (lung cancer)10.0Activation of caspase pathways

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes and obesity. The inhibition of these enzymes may lead to decreased glucose absorption and improved insulin sensitivity .

Case Studies

  • Antimicrobial Efficacy : A clinical trial assessed the effectiveness of triazole derivatives in treating skin infections caused by resistant bacteria. The study found that patients treated with formulations containing this compound showed a significant reduction in infection rates compared to those receiving standard treatment .
  • Cancer Treatment : A laboratory study investigated the effects of this compound on breast cancer cells. Results indicated that treatment led to a marked decrease in cell viability and increased apoptosis rates, suggesting its potential as a therapeutic agent in oncology .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, leading to apoptosis.
  • Inhibition of Key Signaling Pathways : It modulates pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
  • Interaction with Cellular Targets : The thiol group facilitates interactions with metal ions and proteins, enhancing its bioactivity.

Q & A

Q. What are the common synthetic routes for 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, including:
  • Step 1 : Formation of hydrazinecarbothioamide intermediates (e.g., reacting thiosemicarbazides with carbonyl compounds under basic conditions) .
  • Step 2 : Cyclization to form the triazole-thiol core, followed by Mannich reactions for functionalization. For example, aminomethylation with formaldehyde and secondary amines (e.g., benzyl(methyl)amine) introduces the [benzyl(methyl)amino]methyl substituent .
  • Key Variables : Reaction pH (basic media enhances cyclization), temperature (reflux improves yield), and solvent choice (ethanol/water mixtures aid solubility and recrystallization) .

Q. How is the compound structurally characterized to confirm purity and identity?

  • Methodological Answer : Structural confirmation requires a combination of:
  • Spectroscopic Techniques :
  • 1H/13C NMR : Assigns protons and carbons in the triazole ring and substituents (e.g., benzyl(methyl)amino group) .
  • FT-IR : Identifies thiol (-SH) stretching (~2550 cm⁻¹) and triazole ring vibrations .
  • Chromatography : HPLC or TLC monitors reaction progress and purity .
  • Elemental Analysis : Validates empirical formula .

Q. What are the primary pharmacological applications of this compound in academic research?

  • Methodological Answer : The compound’s triazole-thiol scaffold is studied for:
  • Antimicrobial Activity : Derivatives exhibit inhibitory effects against bacterial (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans) via thiol-mediated disruption of microbial membranes .
  • Antioxidant Properties : The thiol group scavenges free radicals in oxidative stress models .
  • Structure-Activity Guidance : Researchers modify substituents (e.g., benzyl vs. aryl groups) to enhance bioactivity .

Advanced Research Questions

Q. How can researchers optimize synthesis conditions to improve yield and purity?

  • Methodological Answer : Optimization strategies include:
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and increases yield by 15–20% compared to conventional heating .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) accelerate Mannich reactions .
  • Purification : Recrystallization from ethanol/water mixtures removes unreacted intermediates .

Q. What computational and experimental strategies elucidate structure-activity relationships (SAR) for bioactivity?

  • Methodological Answer : SAR studies involve:
  • Molecular Docking : Predicts binding affinity to microbial enzymes (e.g., cytochrome P450) using software like AutoDock .
  • Comparative Bioassays : Tests derivatives with varied substituents (e.g., halogenated benzyl groups) to correlate electronic effects with antimicrobial potency .
  • QSAR Modeling : Quantifies relationships between logP values and antifungal activity .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Contradictions arise from variations in:
  • Assay Conditions : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and microbial strains .
  • Compound Purity : Validate purity via HPLC before testing .
  • Statistical Analysis : Apply multivariate regression to account for confounding variables (e.g., solvent residues) .

Q. What advanced analytical techniques validate the compound’s interaction with biological targets?

  • Methodological Answer : Techniques include:
  • X-ray Crystallography : Resolves binding modes of triazole-thiol derivatives with target proteins (e.g., dihydrofolate reductase) .
  • Mass Spectrometry (MS) : Detects metabolite formation in in vitro hepatic microsomal assays .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to bacterial cell wall components .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol

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